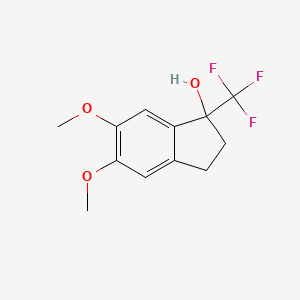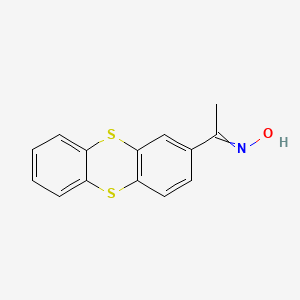
N-(1-thianthren-2-ylethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-thianthren-2-ylethylidene)hydroxylamine is a compound that features a thianthrene moiety linked to a hydroxylamine group. Thianthrene is a heterocyclic compound containing sulfur atoms, which imparts unique electrochemical properties to the molecule. The hydroxylamine group is known for its reactivity, making this compound of interest in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-thianthren-2-ylethylidene)hydroxylamine typically involves the reaction of thianthrene derivatives with hydroxylamine. One common method is the reaction of N-acetylbenzamides with hydroxylamine hydrochloride under microwave irradiation, which leads to the formation of oxadiazole compounds . The reaction conditions often include heating at 80°C in the presence of pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial for scaling up the process efficiently.
化学反応の分析
Types of Reactions
N-(1-thianthren-2-ylethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in substitution reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
科学的研究の応用
N-(1-thianthren-2-ylethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of novel organic materials with unique electrochemical properties.
作用機序
The mechanism of action of N-(1-thianthren-2-ylethylidene)hydroxylamine involves its interaction with molecular targets such as bacterial ribonucleotide reductase. This enzyme is essential for DNA synthesis and repair in bacteria. The compound acts as a radical scavenger, inhibiting the enzyme’s activity and thereby preventing bacterial proliferation . This mechanism makes it a promising candidate for developing new antibacterial agents.
類似化合物との比較
Similar Compounds
N-(1-phenanthren-2-ylethylidene)hydroxylamine: Similar in structure but contains a phenanthrene moiety instead of thianthrene.
N-(1-anthracen-2-ylethylidene)hydroxylamine: Contains an anthracene moiety, differing in the aromatic system.
Uniqueness
N-(1-thianthren-2-ylethylidene)hydroxylamine is unique due to the presence of the thianthrene moiety, which imparts distinct electrochemical properties and reactivity. This makes it particularly valuable in applications requiring specific redox characteristics and stability.
特性
分子式 |
C14H11NOS2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
N-(1-thianthren-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C14H11NOS2/c1-9(15-16)10-6-7-13-14(8-10)18-12-5-3-2-4-11(12)17-13/h2-8,16H,1H3 |
InChIキー |
KCDSNOXSQOCEFY-UHFFFAOYSA-N |
正規SMILES |
CC(=NO)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


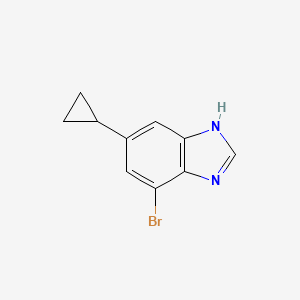
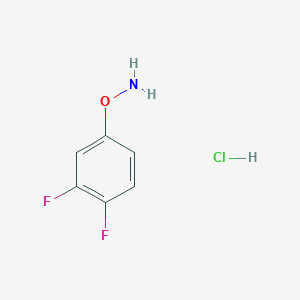
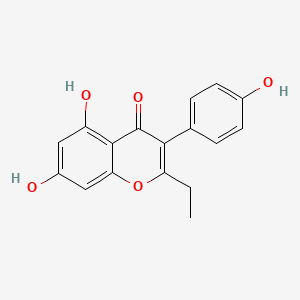
![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)

![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)

![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)
![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)



